molecular formula C15H10BrIO3 B10891632 2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate

2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate

Cat. No.: B10891632
M. Wt: 445.05 g/mol
InChI Key: BGWAEXMKSQHRSO-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate is an organic compound that features both bromine and iodine substituents on its aromatic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate typically involves the esterification of 2-iodobenzoic acid with 2-(4-bromophenyl)-2-oxoethanol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction is usually carried out in an organic solvent like dichloromethane or toluene to facilitate the esterification process.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade equipment, and implementing safety measures to handle the bromine and iodine reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve heating in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used under inert atmosphere conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amide derivative, while a Suzuki coupling reaction would produce a biaryl compound.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate has several applications in scientific research:

    Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.

    Medicinal Chemistry: The compound can be used to develop new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Material Science: It can be used in the synthesis of novel materials with unique properties, such as polymers or liquid crystals.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine and iodine atoms can form halogen bonds with biological molecules, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-2-oxoethyl 2-iodobenzoate: Similar structure but with a chlorine atom instead of bromine.

    2-(4-Bromophenyl)-2-oxoethyl 2-chlorobenzoate: Similar structure but with a chlorine atom instead of iodine.

    2-(4-Bromophenyl)-2-oxoethyl benzoate: Lacks the iodine substituent.

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-iodobenzoate is unique due to the presence of both bromine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various chemical reactions and applications.

Properties

Molecular Formula

C15H10BrIO3

Molecular Weight

445.05 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-iodobenzoate

InChI

InChI=1S/C15H10BrIO3/c16-11-7-5-10(6-8-11)14(18)9-20-15(19)12-3-1-2-4-13(12)17/h1-8H,9H2

InChI Key

BGWAEXMKSQHRSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)OCC(=O)C2=CC=C(C=C2)Br)I

Origin of Product

United States

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